molecular formula C22H17FN4O3S2 B2653409 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 886900-14-7

3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2653409
CAS No.: 886900-14-7
M. Wt: 468.52
InChI Key: UTLSBVOBTCMMHJ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, a nitrobenzo[d]thiazolyl moiety, and a pyridinylmethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution reaction between 4-fluorothiophenol and an appropriate halogenated precursor to form the 4-fluorophenylthio intermediate.

    Introduction of the Nitrobenzo[d]thiazolyl Group: This step involves the condensation of the thioether intermediate with 6-nitrobenzo[d]thiazole-2-amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the Pyridinylmethyl Group: The final step involves the alkylation of the intermediate with 2-chloromethylpyridine in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for nitro group reduction.

    Substitution: Electrophiles such as bromine or nitrating agents under acidic conditions for aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether linkage.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the nitrobenzo[d]thiazolyl moiety suggests possible applications in antimicrobial or anticancer therapies, as similar structures have shown such activities .

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is likely multifaceted, involving interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiazole ring may intercalate with DNA, disrupting cellular processes. The fluorophenyl group can enhance binding affinity to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
  • 3-((4-bromophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Uniqueness

Compared to its analogs, 3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide may exhibit distinct biological activities due to the presence of the fluorine atom, which can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S2/c23-15-4-7-18(8-5-15)31-12-10-21(28)26(14-16-3-1-2-11-24-16)22-25-19-9-6-17(27(29)30)13-20(19)32-22/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLSBVOBTCMMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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